molecular formula C10H12N2O2S B1371166 3-Methyl-4-(thiophene-2-carbonyl)piperazin-2-one CAS No. 1104729-19-2

3-Methyl-4-(thiophene-2-carbonyl)piperazin-2-one

Cat. No.: B1371166
CAS No.: 1104729-19-2
M. Wt: 224.28 g/mol
InChI Key: BFJSNMWBQIZNMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-4-(thiophene-2-carbonyl)piperazin-2-one is a heterocyclic compound with a molecular formula of C10H12N2O2S. It features a piperazinone ring substituted with a thiophene-2-carbonyl group and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-(thiophene-2-carbonyl)piperazin-2-one typically involves the reaction of 3-methylpiperazin-2-one with thiophene-2-carbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-4-(thiophene-2-carbonyl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Electrophiles such as bromine or iodine can be used in the presence of a catalyst like iron(III) chloride (FeCl3).

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: 3-Methyl-4-(thiophene-2-hydroxymethyl)piperazin-2-one.

    Substitution: Halogenated derivatives of the thiophene ring.

Scientific Research Applications

3-Methyl-4-(thiophene-2-carbonyl)piperazin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-4-(thiophene-2-carbonyl)piperazin-2-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiophene ring can participate in π-π interactions, while the piperazinone moiety can form hydrogen bonds with biological macromolecules .

Comparison with Similar Compounds

    3-Methyl-4-(thiophene-2-carbonyl)piperidine-2-one: Similar structure but with a piperidine ring instead of piperazinone.

    4-(Thiophene-2-carbonyl)piperazin-2-one: Lacks the methyl group on the piperazinone ring.

    3-Methyl-4-(furan-2-carbonyl)piperazin-2-one: Contains a furan ring instead of a thiophene ring.

Uniqueness: 3-Methyl-4-(thiophene-2-carbonyl)piperazin-2-one is unique due to the presence of both a thiophene ring and a piperazinone ring, which confer distinct electronic and steric properties. This combination makes it a versatile scaffold for the development of new compounds with diverse biological activities .

Properties

IUPAC Name

3-methyl-4-(thiophene-2-carbonyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c1-7-9(13)11-4-5-12(7)10(14)8-3-2-6-15-8/h2-3,6-7H,4-5H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJSNMWBQIZNMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1C(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-4-(thiophene-2-carbonyl)piperazin-2-one
Reactant of Route 2
Reactant of Route 2
3-Methyl-4-(thiophene-2-carbonyl)piperazin-2-one
Reactant of Route 3
Reactant of Route 3
3-Methyl-4-(thiophene-2-carbonyl)piperazin-2-one
Reactant of Route 4
Reactant of Route 4
3-Methyl-4-(thiophene-2-carbonyl)piperazin-2-one
Reactant of Route 5
3-Methyl-4-(thiophene-2-carbonyl)piperazin-2-one
Reactant of Route 6
3-Methyl-4-(thiophene-2-carbonyl)piperazin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.